molecular formula C12H13N3O B2496900 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one CAS No. 70934-09-7

2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

Cat. No. B2496900
CAS RN: 70934-09-7
M. Wt: 215.256
InChI Key: WMQSVFKRMXLMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 11H-pyrido[2,1-b]quinazolin-11-one and its derivatives can be achieved through various methods, including the condensation of 2-chlorobenzoic acid and 2-aminopyridine derivatives using ultrasound irradiation, which offers good yield and short reaction times (Docampo Palacios & Pellón Comdom, 2003). Another approach involves copper-catalyzed domino reactions of substituted isatins and 2-bromopyridine derivatives, which is complementary to previously reported procedures (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of 2-substituted 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-ones have been explored using X-ray crystallography. Energy framework analyses reveal different molecules are linked by hydrogen bonds and π interactions, forming a three-dimensional crystal network. This analysis provides insights into the contributions of various contacts throughout the crystal structures (Tojiboev et al., 2021).

Chemical Reactions and Properties

The compound serves as a substrate in various chemical reactions, including those catalyzed by InCl3 for the synthesis of quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones, indicating its versatility and potential in medicinal chemistry applications (Mulakayala et al., 2012).

Physical Properties Analysis

Studies on the photophysical properties of 11H-pyrido[2,1-b]quinazolin-11-one reveal pH-dependent behavior in both solution and gas phases, highlighting its utility as a fluorescent probe for acid or base detection. This reversible on/off fluorescence behavior underscores the compound's potential in chemical sensing applications (Silva Néto et al., 2021).

Chemical Properties Analysis

The chemical properties of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one derivatives are influenced by their structural features. The presence of various functional groups enables a wide range of chemical reactions and interactions. For instance, the synthesis of these derivatives through palladium-catalyzed dearomatizing carbonylation showcases their reactivity and the influence of substituents on their chemical behavior (Xu & Alper, 2015).

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline and its derivatives, including compounds like 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one, have been extensively studied for their biological activities. These compounds are found in more than 200 naturally occurring alkaloids and have been explored for their potential as medicinal agents. Research has synthesized novel quinazolinone structures, aiming to create new bioactive moieties with antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and versatility of the quinazolinone nucleus allow for significant modification, potentially overcoming challenges like antibiotic resistance (Tiwary et al., 2016).

Therapeutic and Cosmetic Applications

Evodiamine, a compound related to quinazoline derivatives, has shown a broad spectrum of pharmacological activities. Its applications span from treating metabolic disorders and cancer to neurological and cardiovascular disorders. Specifically, Evodiamine's fat-reducing properties and anti-cancer, anti-diabetic, and anti-inflammatory potential highlight the diversity of therapeutic applications for quinazoline derivatives (Gavaraskar et al., 2015).

Optoelectronic Material Development

Beyond medicinal chemistry, quinazoline derivatives have been explored for their applications in optoelectronic materials. These compounds are valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been significant for developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Anti-Colorectal Cancer Activity

Quinazoline derivatives have been identified as potential agents against colorectal cancer. Modifications to the benzene and/or pyrimidine rings of quinazoline with amino groups or substituted amino groups have yielded novel analogues with significant anticancer properties. These derivatives inhibit the growth of colorectal cancer cells by modulating the expression of genes and proteins involved in cancer progression, offering a promising avenue for developing new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).

Safety and Hazards

For safety measures, any clothing contaminated by the product should be immediately removed . More detailed safety and hazard information couldn’t be found from the web search results.

Mechanism of Action

Target of Action

The primary target of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is DNA gyrase , an enzyme that is essential for DNA replication . DNA gyrase is responsible for introducing negative supercoils into DNA, which helps to alleviate the tension created during DNA replication.

Mode of Action

This compound interacts with DNA gyrase in a manner similar to quinolones . It binds to the mackinazolinone site on DNA gyrase, causing a conformational change that prevents the enzyme from functioning as an ATPase . This inhibits the enzyme’s ability to introduce negative supercoils into DNA, thereby disrupting DNA replication.

Pharmacokinetics

The compound’s molecular weight (21525 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed

Result of Action

The result of this compound’s action is the inhibition of DNA replication, leading to cell death . This makes the compound a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been shown to react with surfaces and solvents , which could potentially affect its stability and efficacy

properties

IUPAC Name

2-amino-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-8-4-5-10-9(7-8)12(16)15-6-2-1-3-11(15)14-10/h4-5,7H,1-3,6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSVFKRMXLMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC3=C(C2=O)C=C(C=C3)N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.